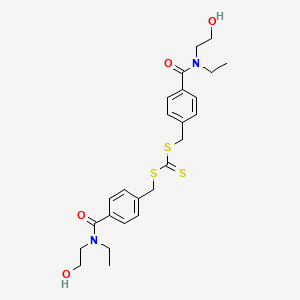
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is a chemical compound with the molecular formula C25H32N2O4S3 and a molecular weight of 520.73 g/mol . It is primarily used in research and industrial applications, particularly in the field of polymer science for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization .
Métodos De Preparación
The synthesis of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate involves multiple steps. One common synthetic route includes the reaction of 4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl chloride with carbon disulfide and a base to form the trithiocarbonate structure . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate group into thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trithiocarbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is widely used in scientific research, particularly in:
Polymer Chemistry: It serves as a chain transfer agent in RAFT polymerization, allowing for precise control over polymer chain length and architecture.
Biological Studies: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers with tailored properties for various industrial uses.
Mecanismo De Acción
The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .
Comparación Con Compuestos Similares
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:
- 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
- Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
- 1-cyanoethyl dodecyl carbonotrithioate
- Tert-butyl dodecyl carbonotrithioate
These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .
Propiedades
Fórmula molecular |
C25H32N2O4S3 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3 |
Clave InChI |
FGVWDNVWHLESAV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


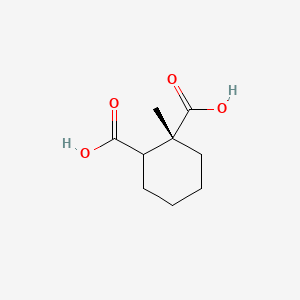
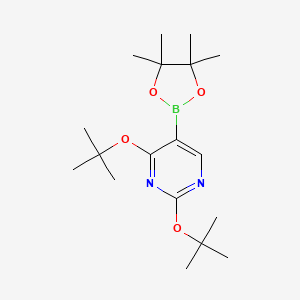
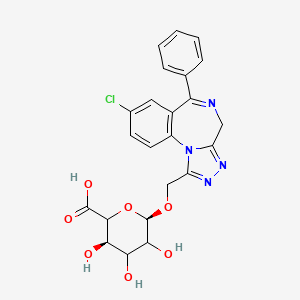
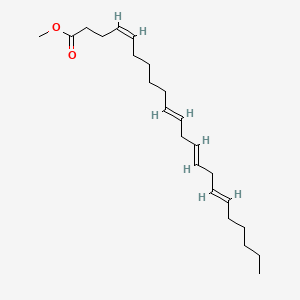

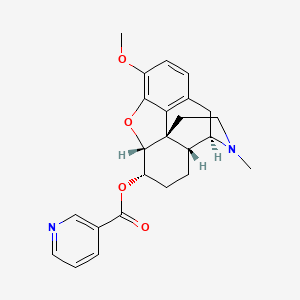

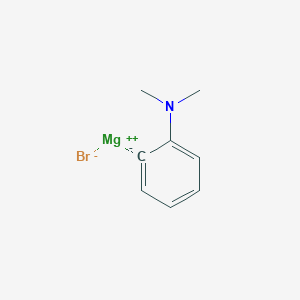
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
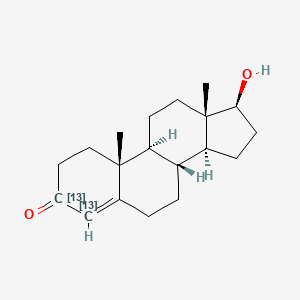
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
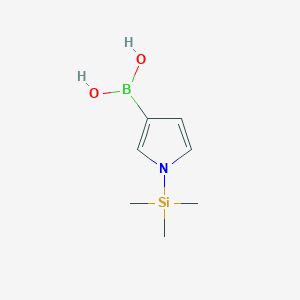
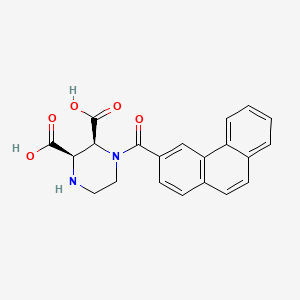
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
